molecular formula C7H9N3O2 B3023147 Methyl 3-amino-6-methylpyrazine-2-carboxylate CAS No. 2032-84-0

Methyl 3-amino-6-methylpyrazine-2-carboxylate

Cat. No.: B3023147
CAS No.: 2032-84-0
M. Wt: 167.17
InChI Key: VFKIJMHDBGWTIH-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-6-methylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-6-methylpyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-6-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biological Activity

Methyl 3-amino-6-methylpyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2O2C_7H_10N_2O_2 and a molecular weight of approximately 167.17 g/mol. The compound features a pyrazine ring with an amino group (-NH2), a carboxylate group (-COO^-), and a methyl group (-CH3) attached, which contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes, leading to cell death.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent . It may induce apoptosis in cancer cells and inhibit their proliferation. Studies have highlighted its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG245
MCF-760
A54955

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or cancer cell growth.
  • Cell Membrane Disruption : It can disrupt the integrity of bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the pyrazine ring could enhance activity against specific bacterial strains, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings demonstrated that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at lower concentrations compared to standard chemotherapeutics .

Properties

IUPAC Name

methyl 3-amino-6-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKIJMHDBGWTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730399
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4896-36-0, 2032-84-0
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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